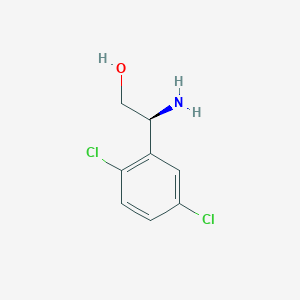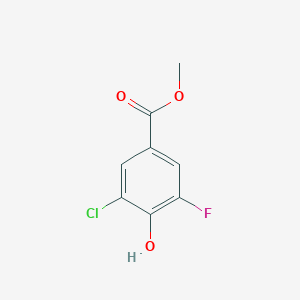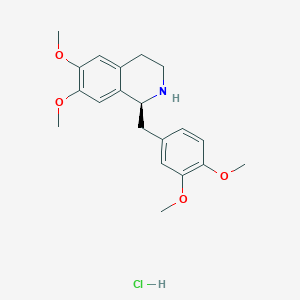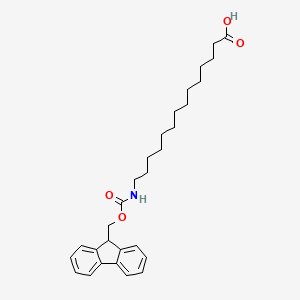
5-溴-2-环丙基-3-甲氧基吡啶
描述
5-Bromo-2-cyclopropyl-3-methoxypyridine is a chemical compound with the molecular formula C9H10BrNO. It has a molecular weight of 228.09 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-cyclopropyl-3-methoxypyridine is1S/C9H10BrNO/c1-12-8-4-7(10)5-11-9(8)6-2-3-6/h4-6H,2-3H2,1H3 . This indicates the presence of a bromine atom, a cyclopropyl group, and a methoxy group attached to a pyridine ring. Physical and Chemical Properties Analysis
5-Bromo-2-cyclopropyl-3-methoxypyridine is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学研究应用
合成并转化为双环 δ-内酰胺
5-溴-2-环丙基-3-甲氧基吡啶已被用于高效合成 5-官能化的 2-甲氧基吡啶。这些化合物进一步用于通过烯丙基化和闭环复分解合成 1-取代的 3,6,9,9a-四氢喹唑啉-4-酮和 3,5,8,8a-四氢-1 H-喹啉-2-酮 (Sośnicki, 2009)。
环丙烷和杂环的形成
该化合物参与了形成环丙烷内酯和稠合杂环化合物的反应。这些反应由碳酸钾和四丁基溴化铵存在下稳定的碳负离子促进,表明其在复杂有机合成中的效用 (Farin˜a et al., 1987)。
抗病毒活性研究
5-溴-2-环丙基-3-甲氧基吡啶衍生物,特别是 5-取代的 2,4-二氨基-6-[2-(膦酰甲氧基)乙氧基]嘧啶,已被合成并评估其抗病毒活性。这些化合物显示出对逆转录病毒复制的显着抑制作用,突出了它们在抗病毒药物开发中的潜力 (Hocková et al., 2003)。
咪唑并[1,5-a]嗪的合成
该化合物一直是咪唑并[1,5-a]嗪合成中的关键参与者,在优化条件下表现出中等至优异的产率。其衍生物在 Sonogashira 交叉偶联和直接芳基化反应中表现出活性,从而为有机和药物化学领域做出了贡献 (Pelletier & Charette, 2013)。
5-羟基-吡啶-和嘧啶-2-基乙酸烷基的大规模合成
该化合物对于高效获取 5-羟基-吡啶-和嘧啶-2-基乙酸酯核心至关重要。这对于大规模合成非常重要,为生产这些化合物及其杂环类似物提供了高产率路线 (Morgentin et al., 2009)。
安全和危害
The safety data sheet for 5-Bromo-2-cyclopropyl-3-methoxypyridine suggests that it may cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment. It should be stored in a well-ventilated place and kept away from heat, sparks, and flame .
作用机制
Target of Action
It is known that similar organoboron compounds are highly valuable building blocks in organic synthesis .
Mode of Action
It’s worth noting that organoboron compounds, which this compound is a part of, are known to undergo a variety of transformations including oxidations, aminations, halogenations, and carbon-carbon bond formations .
Biochemical Pathways
Organoboron compounds are known to participate in the suzuki–miyaura coupling reaction, which is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Result of Action
It’s worth noting that organoboron compounds are known to be involved in a variety of chemical transformations, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the stability of organoboron compounds can be affected by air and moisture .
生化分析
Biochemical Properties
5-Bromo-2-cyclopropyl-3-methoxypyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 5-Bromo-2-cyclopropyl-3-methoxypyridine to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of 5-Bromo-2-cyclopropyl-3-methoxypyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAP kinase signaling pathway, which is involved in cell growth and differentiation . Additionally, 5-Bromo-2-cyclopropyl-3-methoxypyridine can alter the expression of certain genes, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5-Bromo-2-cyclopropyl-3-methoxypyridine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . This inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, 5-Bromo-2-cyclopropyl-3-methoxypyridine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-cyclopropyl-3-methoxypyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-cyclopropyl-3-methoxypyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-cyclopropyl-3-methoxypyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it can cause toxic or adverse effects. For example, high doses of 5-Bromo-2-cyclopropyl-3-methoxypyridine have been associated with liver toxicity and other adverse effects in animal studies . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
5-Bromo-2-cyclopropyl-3-methoxypyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular function and health.
Transport and Distribution
The transport and distribution of 5-Bromo-2-cyclopropyl-3-methoxypyridine within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity. The distribution of 5-Bromo-2-cyclopropyl-3-methoxypyridine within tissues also affects its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-Bromo-2-cyclopropyl-3-methoxypyridine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects. For example, the accumulation of 5-Bromo-2-cyclopropyl-3-methoxypyridine in the mitochondria can affect mitochondrial function and energy production.
属性
IUPAC Name |
5-bromo-2-cyclopropyl-3-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-12-8-4-7(10)5-11-9(8)6-2-3-6/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERSURDHERRAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B6335439.png)


![N-[4-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B6335457.png)




